molecular formula C18H15NO4 B2791934 (Z)-2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide CAS No. 622799-06-8

(Z)-2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide

Cat. No. B2791934
CAS RN: 622799-06-8
M. Wt: 309.321
InChI Key: OEXUTSTWZUCIEJ-PXNMLYILSA-N
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Description

(Z)-2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide, also known as compound 1, is a synthetic compound that has gained attention for its potential use in scientific research. It is a member of the benzofuran family and has a unique chemical structure that makes it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of (Z)-2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide 1 is not fully understood. However, it is believed to act through the induction of oxidative stress in cells, leading to apoptosis. It has also been suggested that it may inhibit the activity of certain enzymes involved in cell proliferation.
Biochemical and Physiological Effects:
Compound 1 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and act as a fluorescent probe for metal ions. Additionally, it has been shown to have antioxidant properties and may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using (Z)-2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide 1 in lab experiments is its unique chemical structure, which makes it a promising candidate for further investigation. Additionally, its ability to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi makes it a potential therapeutic agent. However, one limitation of using this compound 1 is its limited solubility in water, which may make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on (Z)-2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide 1. One potential area of investigation is its use as a therapeutic agent for cancer treatment. Additionally, it may be useful in the development of new antibiotics and antifungal agents. Further research is also needed to fully understand the mechanism of action of this compound 1 and its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of (Z)-2-((2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetamide 1 involves a multi-step process that begins with the reaction of 3-methylbenzaldehyde with 2-hydroxyacetophenone to form 2-(3-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-ol. This intermediate is then converted to this compound 1 through a series of reactions that involve the addition of various reagents and catalysts. The final product is obtained through a purification process that involves column chromatography and recrystallization.

Scientific Research Applications

Compound 1 has shown potential for use in a variety of scientific research applications. It has been investigated for its anticancer properties and has been shown to induce apoptosis in cancer cells. Additionally, it has been studied for its ability to inhibit the growth of certain bacteria and fungi. It has also been investigated for its potential use as a fluorescent probe for detecting metal ions.

properties

IUPAC Name

2-[[(2Z)-2-[(3-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-11-3-2-4-12(7-11)8-16-18(21)14-6-5-13(9-15(14)23-16)22-10-17(19)20/h2-9H,10H2,1H3,(H2,19,20)/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEXUTSTWZUCIEJ-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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